Allyl(chloromethyl) sulfide

Overview

Description

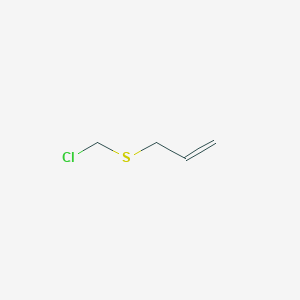

Allyl(chloromethyl) sulfide is an organic compound characterized by the presence of an allyl group (−CH2−HC=CH2) and a chloromethyl group (−CH2Cl) attached to a sulfur atom

Mechanism of Action

Target of Action

Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .

Mode of Action

The mode of action of this compound involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .

Biochemical Pathways

They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .

Pharmacokinetics

Detailed pharmacokinetic parameters and studies on this compound, especially as an anticancer agent, are still limited .

Result of Action

Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .

Biochemical Analysis

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl(chloromethyl) sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.

Substitution: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Corresponding substituted products (e.g., amines, ethers).

Scientific Research Applications

Allyl(chloromethyl) sulfide has found applications in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Allyl chloride: Similar in structure but lacks the sulfur atom.

Chloromethyl methyl sulfide: Contains a methyl group instead of an allyl group.

Allyl methyl sulfide: Contains a methyl group instead of a chloromethyl group.

Uniqueness: Allyl(chloromethyl) sulfide is unique due to the presence of both an allyl group and a chloromethyl group attached to a sulfur atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Biological Activity

Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action

this compound acts primarily through electrophilic substitution reactions, which are characteristic of many organosulfur compounds. This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Mode of Action

The compound's mode of action involves the formation of reactive species that can modify cellular components, influencing cell signaling pathways and gene expression. This mechanism is particularly relevant in cancer cells, which may exhibit heightened sensitivity to such modifications compared to normal cells.

Biochemical Pathways

Research indicates that this compound may engage in several biochemical pathways:

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells through oxidative stress mechanisms. For instance, diallyl sulfanes have been shown to cause significant oxidative stress leading to cell death in cancer models .

Pharmacokinetics

While detailed pharmacokinetic data specifically for this compound is limited, it is understood that organosulfur compounds generally exhibit varying degrees of absorption and metabolism. Factors such as dosage and route of administration significantly influence their pharmacokinetic profiles.

Anticancer Studies

- Cell Line Studies : In vitro studies using human malignant neuroblastoma SH-SY5Y cells have shown that high concentrations (e.g., 100 μM) of allyl sulfides can induce apoptosis, highlighting their potential as anticancer agents .

- Animal Models : Research involving animal models has indicated that allyl sulfides can inhibit tumor growth and enhance the effectiveness of other anticancer therapies.

Antimicrobial Studies

- A series of experiments have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Dosage Effects and Toxicity

While this compound shows promise in therapeutic applications, understanding its dosage effects is crucial. Current literature suggests that while lower doses may be effective against cancer cells, higher doses could lead to toxicity. Specific studies are needed to establish safe dosage ranges and identify any adverse effects associated with chronic exposure.

Summary Table of Biological Activities

Properties

IUPAC Name |

3-(chloromethylsulfanyl)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHMXAZBAGPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51486-48-7 | |

| Record name | 3-[(chloromethyl)sulfanyl]prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.